molecular formula C11H9ClN2O B2679155 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1152543-59-3

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2679155
CAS No.: 1152543-59-3
M. Wt: 220.66
InChI Key: ZOQUWXMSMRQAPO-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a 4-chlorophenyl group and a formyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1H-pyrazole under specific conditions. One common method involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the formyl group at the 5-position.

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: Oxidized form of the compound.

    1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol: Reduced form of the compound .

Uniqueness

1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its formyl group at the 4-position allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

1-(4-chlorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-4-2-10(12)3-5-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQUWXMSMRQAPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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